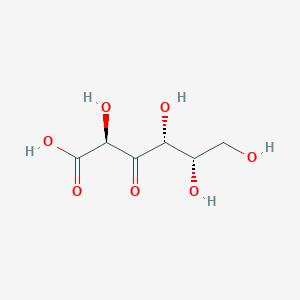
3-dehydro-L-gulonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dehydro-L-gulonate belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from L-gulonic acid. This compound can also be converted into 3-dehydro-L-gulonic acid 6-phosphate.
3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a this compound.
Applications De Recherche Scientifique
Introduction to 3-Dehydro-L-Gulonate
This compound is an organic compound derived from L-gulonic acid, characterized by the presence of a keto group at the 3-position. It is classified under sugar acids and derivatives, which are compounds containing a saccharide unit with a carboxylic acid group. This compound plays significant roles in various biochemical pathways and has applications in both research and industry.
Biochemical Role and Enzymatic Reactions
This compound is primarily produced through the action of the enzyme L-gulonate 3-dehydrogenase, which catalyzes the oxidation of L-gulonate to this compound. This reaction is part of the pentose and glucuronate interconversion pathways, which are crucial for carbohydrate metabolism in various organisms, including bacteria and mammals .
Enzyme Characteristics
- Enzyme Name : L-gulonate 3-dehydrogenase
- Enzyme Commission Number : EC 1.1.1.45
- Reaction : L gulonate+NAD+⇌3 dehydro L gulonate+NADH+H+
- Substrates : L-gulonate and NAD+
- Products : this compound, NADH, and H+
The enzyme exhibits low activity towards other structurally related organic acids, indicating its specificity towards L-gulonate .
Metabolic Studies
This compound serves as an important intermediate in metabolic studies involving sugar acids. Its role in metabolic pathways can help elucidate the biochemical processes in various organisms, contributing to our understanding of metabolism-related diseases.
Biotechnology and Industrial Applications
The compound has potential applications in biotechnology, particularly in the production of biochemicals through microbial fermentation processes. For instance, certain strains of bacteria can utilize this compound as a substrate for producing valuable metabolites such as organic acids and alcohols .
Food Industry
Given its classification as a sugar acid derivative, this compound could be explored for use as a food additive or preservative due to its potential antimicrobial properties. Its stability and solubility characteristics make it suitable for incorporation into various food products.
Pharmaceutical Research
In pharmaceutical research, understanding the metabolic pathways involving this compound can lead to new therapeutic approaches for diseases linked to carbohydrate metabolism disorders. Its derivatives may also be investigated for potential medicinal properties.
Case Study 1: Enzymatic Activity Characterization
A study focused on the enzymatic activity of L-gulonate 3-dehydrogenase demonstrated that this enzyme efficiently converts L-gulonate into this compound under specific conditions, highlighting its potential for industrial applications in biocatalysis .
Case Study 2: Microbial Fermentation
Research involving Clostridium beijerinckii revealed that this bacterium could metabolize this compound effectively during fermentation processes, leading to the production of butyric acid and other metabolites. This finding suggests that utilizing this compound in fermentation can enhance yield and efficiency in bioprocessing applications .
Propriétés
Formule moléculaire |
C6H10O7 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1 |
Clé InChI |
WTAHRPBPWHCMHW-LWKDLAHASA-N |
SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















